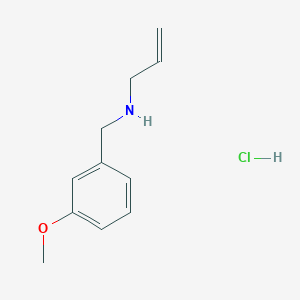
N-(3-甲氧基苄基)-2-丙烯-1-胺盐酸盐
描述
“N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a chemical compound. It is also known as “N-(3-methoxybenzyl)ethanamine hydrochloride” with a CAS Number: 1048948-04-4 . The molecular weight of this compound is 201.7 .
Molecular Structure Analysis
The InChI code for “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
科学研究应用
合成和化学性质
- N-(3-甲氧基苄基)-2-丙烯-1-胺盐酸盐参与各种化学反应和合成过程。例如,它用于通过 2-硝基苯磺酰胺从伯胺制备仲胺,表明其在复杂有机合成中的作用 (Kurosawa 等人,2003 年)。此外,它是 N-(2-羟基-3-甲氧基苄基)-N-对甲基苯乙酰胺合成过程的一部分,该过程是还原胺化反应的有机化学示例 (Touchette, 2006)。
治疗应用和生物活性
- 该化合物已被研究其抗肿瘤特性。一项值得注意的研究报告了源自 N-(3-甲氧基苄基)-2-丙烯-1-胺盐酸盐的氨基酸酰胺的合成和生物学评价,突出了其作为抗肿瘤剂的潜力。该化合物及其衍生物对各种癌细胞系表现出显着的活性 (Pettit 等人,2003 年)。
分析和材料科学应用
- 在分析科学领域,N-(3-甲氧基苄基)-2-丙烯-1-胺盐酸盐是新型物质分析表征的一部分。例如,它参与了新型邻甲氧基苄基化苯丙胺类兴奋剂药物的分析表征 (Westphal 等人,2016 年)。此外,它在新型含甲氧基苄基的季铵表面活性剂的合成和研究中发挥作用,展示了其在开发在各个行业具有潜在应用的新材料中的重要性 (Zhao 等人,2014 年)。
作用机制
Target of Action
The primary target of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) . These endocannabinoids are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory .
Result of Action
The inhibition of FAAH by N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
未来方向
The potential application of macamides, a class of compounds that includes “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride”, as FAAH inhibitors is being explored . They might act on the central nervous system to provide analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
生化分析
Biochemical Properties
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with fatty acid amide hydrolase (FAAH), where N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride acts as an inhibitor . This interaction is crucial as FAAH is involved in the degradation of endocannabinoids, which are important for modulating neurotransmitter release and providing neuroprotective effects . Additionally, N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride has been shown to interact with mono-acyl glycerol lipase (MAGL), although it does not exhibit significant inhibitory activity on this enzyme .
Cellular Effects
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride influences various cellular processes and cell types. It has been observed to modulate cell signaling pathways, particularly those involving the endocannabinoid system . By inhibiting FAAH, N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride increases the levels of endocannabinoids, which can affect gene expression and cellular metabolism . This compound has also been shown to have neuroprotective effects, potentially by reducing inflammation and oxidative stress in neuronal cells .
Molecular Mechanism
The molecular mechanism of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride involves its binding interactions with FAAH. The compound acts as a time-dependent inhibitor of FAAH, leading to an increase in endocannabinoid levels . This inhibition is likely irreversible or slowly reversible, suggesting a strong and lasting interaction with the enzyme . The increased endocannabinoid levels can modulate neurotransmitter release and provide analgesic, anti-inflammatory, and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride have been observed to change over time. The compound exhibits stability under various conditions, but its inhibitory effects on FAAH are time-dependent . Long-term studies have shown that N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride can maintain its inhibitory activity over extended periods, suggesting its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neuroprotective effects and reduce inflammation . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is involved in metabolic pathways related to the endocannabinoid system. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can affect metabolic flux and metabolite levels . The interaction with FAAH and the subsequent increase in endocannabinoid levels can modulate various physiological processes, including pain perception, inflammation, and neuroprotection .
Transport and Distribution
The transport and distribution of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have a lung-targeting property, with the highest distribution observed in the stomach and lungs after absorption
Subcellular Localization
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is localized in specific subcellular compartments, which can influence its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is important for understanding the precise mechanisms by which N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride exerts its effects on cellular processes.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZILPBNOBWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine hydrochloride](/img/structure/B3085627.png)
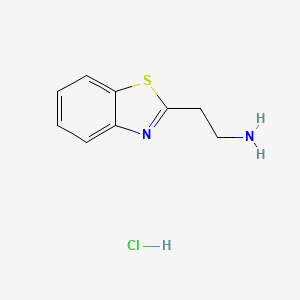
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085647.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)
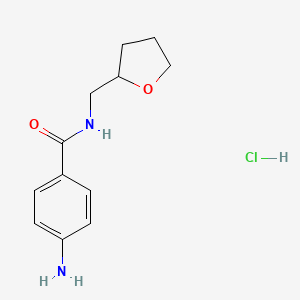
![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)
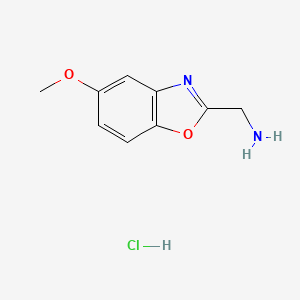
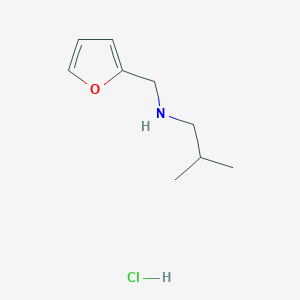

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)
amine hydrochloride](/img/structure/B3085686.png)